molecular formula C11H20ClNO2 B1477332 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2098039-98-4

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1477332
CAS RN: 2098039-98-4
M. Wt: 233.73 g/mol
InChI Key: METLHASVIRHLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, commonly known as 3-chloro-1-piperidin-4-ylpropan-1-one, is a synthetic organic compound that is used in many scientific and industrial applications. It is a colorless, odorless, and crystalline solid with a melting point of 60°C and a boiling point of 185°C. It is soluble in water, ethanol, and most organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

3-Chloro-1-piperidin-4-ylpropan-1-one is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of a variety of compounds. Additionally, it is used in the synthesis of dyes, pigments, and other organic compounds.

Mechanism Of Action

3-Chloro-1-piperidin-4-ylpropan-1-one acts as a nucleophile in organic reactions, and can react with electrophiles such as halides, carboxylic acids, and acyl halides. It can also act as a base in the hydrolysis of esters and amides.
Biochemical and Physiological Effects
3-Chloro-1-piperidin-4-ylpropan-1-one is generally considered to be non-toxic and non-irritating. It has no known adverse effects on humans, animals, or the environment.

Advantages And Limitations For Lab Experiments

The advantages of using 3-chloro-1-piperidin-4-ylpropan-1-one in lab experiments include its low cost, its availability, and its ease of use. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

The potential future applications of 3-chloro-1-piperidin-4-ylpropan-1-one include its use as a catalyst in the synthesis of polymers, its use as a starting material in the synthesis of a variety of compounds, and its use in the synthesis of dyes, pigments, and other organic compounds. Additionally, it may be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It may also be used as an intermediate in the synthesis of other compounds, such as amino acids and peptides. Finally, it may be used in the synthesis of fluorescent dyes and other compounds.

properties

IUPAC Name

3-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METLHASVIRHLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCCl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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